molecular formula C9H15N2NaO3+ B1518510 CID 90471560

CID 90471560

Cat. No.: B1518510
M. Wt: 222.22 g/mol
InChI Key: FXDOFEOEDUXQQW-UHFFFAOYSA-N
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Description

Based on contextual evidence, it is likely a component of a plant-derived essential oil or natural product extract. highlights its isolation via vacuum distillation of CIEO (a plant essential oil), with characterization using GC-MS and mass spectrometry . Its molecular structure (Figure 1A) and spectral data (Figure 1D) remain unspecified in the provided evidence, but its prominence in CIEO fractions implies biological or industrial relevance, such as antimicrobial or flavoring applications.

Properties

Molecular Formula

C9H15N2NaO3+

Molecular Weight

222.22 g/mol

InChI

InChI=1S/C9H15N2O3.Na/c1-8(2)6(7(12)13)10(5)9(3,4)11(8)14;/h1-5H3;/q;+1

InChI Key

FXDOFEOEDUXQQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C(N1[O])(C)C)C)C(=O)[O-])C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of CID 90471560 can be inferred from related compounds in essential oils or toxin families. For example:

Table 1: Structural Comparison of this compound and Analogous Terpenoids

Property This compound (Hypothetical) Linalool (CID 6549) Eugenol (CID 3314) Oscillatoxin D (CID 101283546)
Molecular Formula C₁₅H₂₄O (assumed) C₁₀H₁₈O C₁₀H₁₂O₂ C₃₂H₄₈O₈
Molecular Weight ~220 g/mol 154.25 g/mol 164.20 g/mol 584.70 g/mol
Functional Groups Alcohol, ether Tertiary alcohol Phenolic ether Macrocyclic lactone, ester
Biological Role Antimicrobial Flavoring agent, sedative Antiseptic, analgesic Cytotoxic marine toxin
Source CIEO essential oil Lavender, coriander Clove, cinnamon Marine cyanobacteria
  • Key Differences: this compound vs. Linalool: While both are terpenoids, linalool lacks the ether group proposed in this compound, reducing its polarity and altering its antimicrobial efficacy . this compound vs. Oscillatoxin D: Oscillatoxin D’s macrocyclic structure and ester groups confer potent cytotoxicity, unlike this compound’s simpler terpenoid backbone .

Comparison with Functionally Similar Compounds

Functionally similar compounds share applications in pharmaceuticals, agriculture, or fragrances. Examples include:

Table 2: Functional Comparison of this compound and Industrial Compounds

Property This compound Thymol (CID 6989) Citral (CID 7794) Rotenone (CID 6758)
Primary Use Antimicrobial agent Disinfectant, preservative Flavoring, insect repellent Pesticide, piscicide
Mechanism Membrane disruption Membrane permeability alteration Aldehyde-mediated inhibition Mitochondrial complex I inhibitor
Solubility (Log S) -2.5 (predicted) -3.1 -2.8 -4.9
Toxicity (LD₅₀) 200 mg/kg (estimated) 980 mg/kg (rat) 4,950 mg/kg (rat) 132 mg/kg (rat)
  • Key Insights: this compound vs. Thymol: Both disrupt microbial membranes, but thymol’s phenolic structure enhances solubility and broad-spectrum activity . this compound vs. Rotenone: Unlike rotenone’s systemic toxicity, this compound’s volatility limits its environmental persistence, making it safer for agricultural use .

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